MAO-B Inhibitory Activity: Quantified Selectivity Profile for Neurological and Psychiatric Research Applications
3-Amino-2-methoxyacridin-9(10H)-one exhibits quantifiable inhibition of human monoamine oxidase B (MAO-B) with an IC₅₀ of 480 nM, while its activity against the closely related MAO-A isoform is approximately 12-fold weaker (IC₅₀ = 5.69 μM), establishing a modest but measurable selectivity window [1]. This represents a distinct target engagement profile relative to the broader acridone class, where DNA intercalation and topoisomerase inhibition are the predominant mechanisms [2]. The MAO-B inhibitory activity is a property conferred by the specific 3-amino-2-methoxy substitution pattern and is not a universal feature of acridones lacking this substitution [3].
| Evidence Dimension | Enzyme inhibition potency |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 480 nM; MAO-A IC₅₀ = 5,690 nM |
| Comparator Or Baseline | Class-level baseline: typical acridones lack reported MAO inhibitory activity; DNA intercalation is primary mechanism |
| Quantified Difference | MAO-B/MAO-A selectivity ratio ≈ 11.9-fold |
| Conditions | Human recombinant MAO-B and MAO-A; luminescence assay; 1 hr incubation |
Why This Matters
This compound offers a unique, quantifiable MAO-B inhibitory profile distinct from typical DNA-targeting acridones, enabling its use as a tool compound for neurological target validation studies.
- [1] BindingDB. BDBM50425486 (CHEMBL2313295): MAO-B and MAO-A Inhibition Data. View Source
- [2] ScienceDirect. Acridone Derivative – an overview: DNA Intercalation and Topoisomerase Inhibition. View Source
- [3] Yadav TT, Murahari M, Peters GJ, Yc M. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships. Eur J Med Chem. 2022;239:114527. View Source
